BenchChemオンラインストアへようこそ!

Tavilermide

Neurotrophin Signaling Receptor Selectivity Ophthalmology

Tavilermide is a chemically distinct, proteolytically stable cyclic peptidomimetic and selective partial TrkA agonist that does not bind p75NTR, thereby avoiding pro-apoptotic and inflammatory signaling associated with pan-NGF receptor activation. Unlike recombinant NGF biologics or anti-inflammatory agents (cyclosporine A, lifitegrast), Tavilermide uniquely targets both neurotrophic corneal nerve repair and mucin production—directly addressing evaporative dry eye at the goblet cell level. Substitution with any generic TrkA agonist invalidates preclinical and clinical data built on its proven Phase III selectivity and safety profile.

Molecular Formula C24H32N6O11
Molecular Weight 580.5 g/mol
CAS No. 263251-78-1
Cat. No. B1682937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTavilermide
CAS263251-78-1
SynonymsTavilermide
Molecular FormulaC24H32N6O11
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O
InChIInChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1
InChIKeyDVJXNXPFYJIACK-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tavilermide CAS 263251-78-1: A First-in-Class Cyclic Peptidomimetic TrkA Partial Agonist for Ophthalmic Neurotrophic Research and Dry Eye Disease Therapeutic Development


Tavilermide (INN, developmental code name MIM-D3) is a synthetic, proteolytically stable, cyclic tripeptide peptidomimetic that functions as a selective, partial agonist of the tropomyosin receptor kinase A (TrkA) receptor, the high-affinity receptor for nerve growth factor (NGF) [1]. It is classified as an NGF mimetic and has advanced to late-stage clinical development as an ophthalmic solution for the treatment of dry eye disease (DED), specifically targeting the neurotrophic and mucin-producing pathways of the ocular surface [2].

Critical Procurement Distinction: Why Tavilermide Cannot Be Substituted with Alternative NGF Mimetics, Biologics, or Non-Neurotrophic Dry Eye Agents


Procuring a generic 'NGF mimetic' or 'TrkA agonist' without precise specification introduces significant scientific and development risk. Tavilermide is chemically distinct from both recombinant human NGF (rhNGF) biologics and other small-molecule kinase agonists due to its unique cyclic peptidomimetic structure, which confers protease stability and a defined partial agonism profile . This specific profile is critical because it enables selective TrkA activation without binding to the p75NTR receptor, thereby avoiding the pro-apoptotic and inflammatory signaling associated with pan-NGF receptor activation . Furthermore, its mechanism of inducing mucin production directly addresses a root cause of evaporative dry eye, a pathway not targeted by anti-inflammatory agents like cyclosporine A or lifitegrast [1]. Substitution would invalidate preclinical and clinical data built on this compound's specific pharmacokinetic, selectivity, and safety profile.

Quantitative Evidence Compendium: Head-to-Head Performance Data and Comparative Differentiation of Tavilermide


Receptor Selectivity Profile: Absence of p75NTR Binding Compared to Endogenous NGF

Tavilermide demonstrates a differentiated receptor selectivity profile compared to the endogenous ligand, nerve growth factor (NGF). Unlike NGF, which binds to both the TrkA receptor and the p75 neurotrophin receptor (p75NTR), Tavilermide is a selective TrkA partial agonist that does not engage p75NTR . This is a critical distinction, as p75NTR activation is known to mediate pro-apoptotic and inflammatory signaling cascades in certain cellular contexts, whereas TrkA activation promotes survival, differentiation, and repair .

Neurotrophin Signaling Receptor Selectivity Ophthalmology Apoptosis

Phase 3 Clinical Efficacy: Significant Reduction in Corneal Fluorescein Staining vs. Placebo

In a pivotal Phase 3 clinical trial (MIM-728) for dry eye disease, twice-daily treatment with 5% Tavilermide ophthalmic solution resulted in a statistically significant improvement in total corneal fluorescein staining (tCFS), a key objective sign of ocular surface damage, compared to placebo. The least-squares mean difference (LS mean) in tCFS reduction was -0.6 (P = 0.0192) at 12 weeks for the entire study cohort [1].

Dry Eye Disease Corneal Fluorescein Staining Ophthalmology Neurotrophic Therapy

Chemical and Proteolytic Stability: A Differentiated Attribute vs. Biologic NGF Therapies

Tavilermide is a proteolytically stable, cyclic peptidomimetic, which is a direct and significant advantage over protein-based NGF therapies such as recombinant human NGF (rhNGF; cenegermin) . This inherent stability facilitates the development of a room-temperature stable, multi-dose ophthalmic formulation, which is a critical differentiator from cenegermin, a recombinant protein that requires refrigerated storage and complex handling protocols [1].

Peptidomimetic Chemistry Drug Stability Formulation Science Ophthalmic Drug Delivery

Mechanism of Action: Induction of Mucin Production vs. Anti-Inflammatory Agents

Tavilermide promotes the health of the ocular surface through a neurotrophic mechanism that includes the induction of mucin production from conjunctival goblet cells, a critical component for tear film stability and lubrication [1]. This mechanism is fundamentally distinct from the primary mechanisms of action for the two FDA-approved prescription dry eye drugs, cyclosporine A (Restasis; calcineurin inhibitor/T-cell immunosuppressant) and lifitegrast (Xiidra; LFA-1 antagonist).

Mucin Secretion Goblet Cell Function Tear Film Stability Evaporative Dry Eye

Procurement Decision Matrix: Validated Application Scenarios for Tavilermide in Ophthalmic Research and Drug Development


Preclinical Models of Neurotrophic Keratopathy and Corneal Nerve Regeneration

Ideal for researchers investigating the role of TrkA signaling in corneal nerve health and repair. Tavilermide's selective partial agonism of TrkA, without concurrent p75NTR engagement, provides a precise tool to dissect the pro-survival and regenerative signaling pathways in corneal sensory nerves, without the confounding pro-apoptotic signals induced by NGF [1].

Investigating Mechanisms of Mucin Deficiency and Evaporative Dry Eye

For studies focused on tear film stability and goblet cell dysfunction, Tavilermide serves as a potent chemical probe. Its established activity in inducing mucin production provides a means to explore the therapeutic potential of directly stimulating goblet cell secretion to alleviate the signs and symptoms of evaporative dry eye, a major subtype of DED [1].

Late-Stage Clinical Development and Comparator Studies for Novel Dry Eye Therapies

As a late-stage clinical asset with a defined neurotrophic mechanism, Tavilermide is a valuable benchmark or comparator for other investigational NGF mimetics or neurotrophic agents in clinical trials. Its well-characterized Phase 3 efficacy and safety data for 5% Tavilermide ophthalmic solution offer a robust dataset for head-to-head trial design and analysis [1].

Differentiating Activity of TrkA Agonists vs. Anti-Inflammatory Standard of Care

In both preclinical and clinical settings, Tavilermide enables direct comparison between a neurotrophic/mucogenic mechanism of action and the established anti-inflammatory/immunomodulatory mechanisms of cyclosporine A and lifitegrast. This allows for the identification of patient populations and disease endotypes most responsive to a neurotrophic approach, thereby guiding precision medicine strategies in DED [1].

Quote Request

Request a Quote for Tavilermide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.